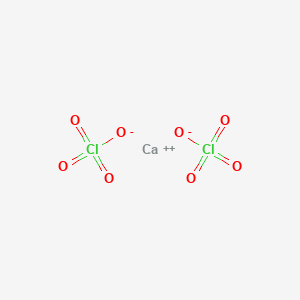
Calcium perchlorate
Vue d'ensemble
Description
Calcium perchlorate is an inorganic compound with the chemical formula Ca(ClO₄)₂ . It appears as a white to yellow crystalline solid and is highly soluble in water. This compound is known for its strong oxidizing properties, making it a significant substance in various scientific and industrial applications .
Applications De Recherche Scientifique
Calcium perchlorate has diverse applications in various scientific fields:
Chemistry: It is used as an oxidizing agent in analytical chemistry and pyrotechnics.
Biology: Research on Mars has shown that this compound is present in Martian soil, making it a subject of interest for astrobiology studies.
Industry: this compound is used in the production of fireworks and rocket propellants due to its ability to support combustion
Mécanisme D'action
Target of Action
Calcium perchlorate, as an inorganic compound, primarily targets reducing agents . It is a strong oxidizing agent, which means it has the ability to accept electrons from other substances .
Mode of Action
The mode of action of this compound is through its interaction with reducing agents. When heated, it reacts with these agents to generate heat and products that may be gaseous . This reaction can cause pressurization in closed containers .
Biochemical Pathways
Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 500 human proteins are known to bind or transport calcium .
Pharmacokinetics
Studies on other calcium salts suggest that the absorption of calcium can be significantly different among various calcium salts . The absolute bioavailability of calcium from different salts has been studied, and it was found that the absorption of calcium was significantly different among the three calcium salts .
Result of Action
The primary result of this compound’s action is its ability to enhance the combustion of other substances, potentially leading to explosion . This is due to its strong oxidizing properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be a common chemical on the soil of planet Mars, accounting for almost 1% of the Martian dust, by weight . Furthermore, perchlorate-reducing bacteria, isolated from harsh environments, such as saline soils, mine sediments, thermal waters, wastewater treatment plants, underground gas storage facilities, and remote areas, including Antarctica, can provide removal yields from 20 to 100% . The reduction of perchlorate by these bacteria depends on various factors, including pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration .
Safety and Hazards
Due to its high solubility in water, calcium perchlorate can easily contaminate water bodies if not properly handled or disposed of . Additionally, its strong oxidative nature can pose safety risks, including fire and explosion hazards, necessitating careful handling and storage practices . Short-term exposure can cause skin and eye irritation, while prolonged or repeated exposure can lead to more serious health conditions .
Orientations Futures
Calcium perchlorate has diverse applications in a range of scientific and industrial fields . Its unique properties, including its excellent oxidative properties and ability to form hydrates, make it a substance of interest for researchers and scientists worldwide . Future research directions could involve exploring its potential applications in other fields and studying its environmental impact .
Analyse Biochimique
Biochemical Properties
Calcium perchlorate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit iodine fixation, which is a major reason for eliminating this pollutant from ecosystems . The degradation of this compound is carried out by a series of enzymes, such as perchlorate reductase and superoxide chlorite .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting iodine uptake by thyroid cells, which disturbs the metabolism of thyroid hormones and can lead to serious health issues .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It inhibits iodine fixation, a process crucial for the synthesis of thyroid hormones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is very persistent in nature and is slowly degraded . Long-term effects on cellular function observed in in vitro or in vivo studies are still being researched.
Metabolic Pathways
This compound is involved in metabolic pathways that affect the metabolism of thyroid hormones. It interacts with enzymes and cofactors involved in iodine fixation .
Transport and Distribution
Due to its water solubility, it can be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes .
Subcellular Localization
Given its known effects on thyroid hormone metabolism, it is likely that it interacts with components of the endocrine system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium perchlorate can be synthesized through the reaction of calcium carbonate or calcium hydroxide with perchloric acid. The reaction proceeds as follows: [ \text{CaCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Ca(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ] [ \text{Ca(OH)}_2 + 2 \text{HClO}_4 \rightarrow \text{Ca(ClO}_4)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by heating a mixture of calcium carbonate and ammonium perchlorate. The reaction results in the formation of this compound and ammonium carbonate gas .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium perchlorate undergoes various types of chemical reactions, primarily due to its strong oxidizing nature. These reactions include:
Oxidation: this compound can oxidize reducing agents, releasing oxygen and forming calcium chloride.
Decomposition: When heated, this compound decomposes to release oxygen and calcium chloride.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents that react with this compound include organic compounds and metals.
Conditions: These reactions typically occur under elevated temperatures or in the presence of a catalyst.
Major Products:
Oxidation Products: Calcium chloride and oxygen gas.
Decomposition Products: Calcium chloride and oxygen gas.
Comparaison Avec Des Composés Similaires
- Sodium Perchlorate (NaClO₄)
- Potassium Perchlorate (KClO₄)
- Magnesium Perchlorate (Mg(ClO₄)₂)
Comparison:
- Oxidizing Strength: Calcium perchlorate is a strong oxidizer, similar to other perchlorates like sodium and potassium perchlorate. its solubility in water is higher than that of potassium perchlorate, making it more versatile in aqueous applications.
- Applications: While all perchlorates are used as oxidizers, this compound’s unique properties make it particularly useful in pyrotechnics and space exploration research .
Propriétés
IUPAC Name |
calcium;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAOXERLHGRFIC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca(ClO4)2, CaCl2O8 | |
| Record name | CALCIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2787 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | calcium perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_perchlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890703 | |
| Record name | Perchloric acid, calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium perchlorate is a white to yellow crystalline solid. Density 2.651 g / cm3. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion., White solid; [Hawley] White to yellow solid; [CAMEO] Powder; [MSDSonline] | |
| Record name | CALCIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2787 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium perchlorate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9265 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13477-36-6 | |
| Record name | CALCIUM PERCHLORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2787 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, calcium salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8249MC3K19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does calcium perchlorate impact the performance of analytical instruments used on Mars missions?
A: Yes, this compound can influence the results obtained from instruments like SAM (Sample Analysis at Mars) on the Curiosity rover. [, ] For instance, it can react with certain components of the instrument, such as the Tenax® adsorbent, producing by-products that complicate data interpretation. [] Additionally, the presence of this compound can influence the pyrolysis of derivatization reagents like MTBSTFA/DMF, used for analyzing organic compounds. [, ]
Q2: Can this compound be utilized as a resource for future Mars missions?
A: Potentially, yes. Research suggests that this compound, particularly when combined with magnesium perchlorate, could serve as a novel oxidizer in solid propellants for future Martian ascent vehicles. [] This possibility offers an alternative to current proposals and could contribute to more economical and efficient mission architectures.
Q3: What factors influence the deliquescence and brine formation of this compound on Mars?
A: Several factors contribute to the complex deliquescence behavior of this compound on Mars. Temperature, relative humidity, particle size, and the presence of other salts all play crucial roles. [, , ] Research highlights that deliquescence is generally faster at higher water vapor pressures and lower temperatures. [] The kinetics of brine growth are also influenced by particle size, with smaller particles exhibiting faster deliquescence rates. []
Q4: What are the potential implications of perchlorate radiolysis for the Martian environment?
A: Perchlorate radiolysis, triggered by gamma rays interacting with this compound in the Martian soil, can generate reactive compounds like hypochlorite (ClO-) and chlorine dioxide (ClO2). [] These compounds could contribute to the reactivity observed in Martian soil and potentially impact the interpretation of past and future life detection experiments. []
Q5: How has our understanding of this compound on Mars evolved over time?
A: The detection of this compound by the Phoenix lander in 2008 marked a significant milestone in our understanding of Martian geochemistry. [] This discovery challenged previous assumptions about the reactivity of Martian soil and sparked a wave of research into the role of perchlorates in the Martian environment. [, , , , , ] Subsequent missions like the Mars Science Laboratory further confirmed the presence of perchlorates, solidifying their importance in shaping our understanding of the Red Planet. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-propylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B78406.png)

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)











